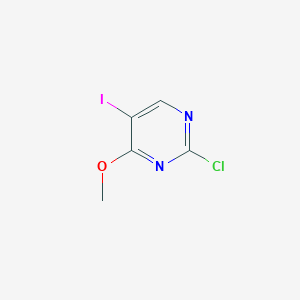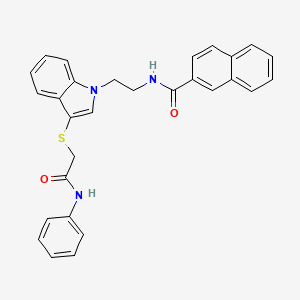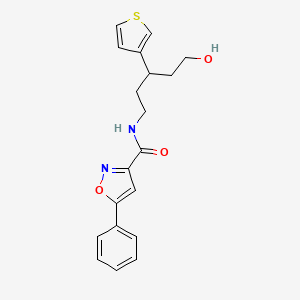
2-Chloro-5-iodo-4-methoxypyrimidine
Descripción general
Descripción
2-Chloro-5-iodo-4-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H4ClIN2O It is a pyrimidine derivative characterized by the presence of chlorine, iodine, and methoxy substituents on the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-4-methoxypyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the iodination of 2-chloro-4-methoxypyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-iodo-4-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boron reagents are typically used under mild conditions to facilitate the coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include arylated or alkylated pyrimidines, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
2-Chloro-5-iodo-4-methoxypyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-iodo-4-methoxypyrimidine involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to various biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-iodo-4-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.
2-Chloro-5-iodo-4-pyridineamine: Contains an amino group instead of a methoxy group.
Uniqueness
2-Chloro-5-iodo-4-methoxypyrimidine is unique due to the combination of chlorine, iodine, and methoxy substituents on the pyrimidine ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Propiedades
IUPAC Name |
2-chloro-5-iodo-4-methoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJHSXQYWBXOSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2993262.png)
![2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2993263.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide](/img/structure/B2993264.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2993267.png)

![[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid](/img/structure/B2993270.png)
![rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis](/img/structure/B2993271.png)
![6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2993276.png)
![3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993277.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2993279.png)
